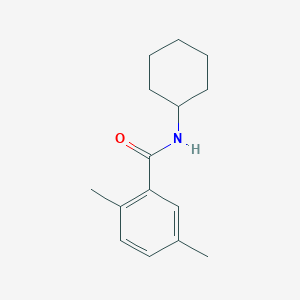
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide (DDMB) is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to act by inhibiting various molecular targets such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and cyclooxygenases (COXs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. PDEs are enzymes that degrade cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various cellular processes such as inflammation and cancer. COXs are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In neurodegenerative disease research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide in scientific research is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method and availability of commercial sources. However, one limitation is its potential toxicity and lack of specificity towards molecular targets, which may affect its therapeutic efficacy and safety.
Zukünftige Richtungen
There are several future directions for 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide research. One direction is to further investigate its molecular targets and mechanisms of action, which may lead to the development of more specific and effective therapeutic agents. Another direction is to study its potential applications in other fields such as cardiovascular diseases and metabolic disorders. Additionally, more studies are needed to evaluate its safety and toxicity profiles in preclinical and clinical settings.
Synthesemethoden
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with 2,5-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been found to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential neuroprotective effects by inhibiting oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-10(2)14(6-9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSBJAZAHHGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)
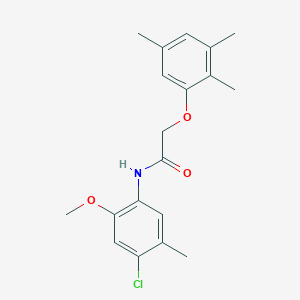

![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
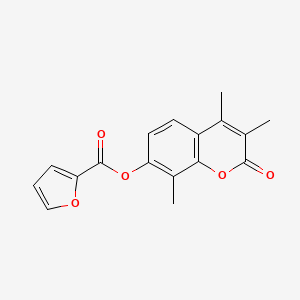
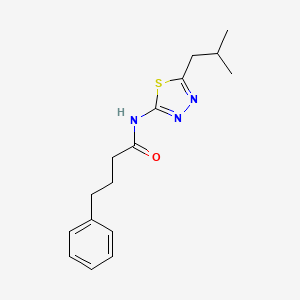
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
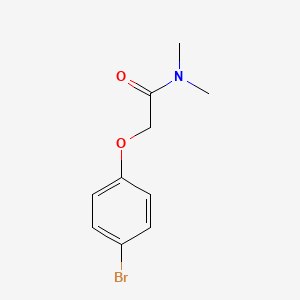
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
